2-[benzyl-(4-methylphenyl)sulfonylamino]-N-cyclopentylbenzamide
Overview
Description
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-cyclopentylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzyl group, a 4-methylphenylsulfonylamino group, and a cyclopentylbenzamide moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl-(4-methylphenyl)sulfonylamino]-N-cyclopentylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 4-methylphenylsulfonyl chloride: This is achieved by reacting 4-methylphenylsulfonic acid with thionyl chloride under reflux conditions.
Formation of 4-methylphenylsulfonylamino intermediate: The 4-methylphenylsulfonyl chloride is then reacted with benzylamine in the presence of a base such as triethylamine to form the 4-methylphenylsulfonylamino intermediate.
Cyclopentylbenzamide synthesis: Cyclopentylamine is reacted with benzoyl chloride to form N-cyclopentylbenzamide.
Final coupling reaction: The 4-methylphenylsulfonylamino intermediate is coupled with N-cyclopentylbenzamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-cyclopentylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopentyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-cyclopentylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[benzyl-(4-methylphenyl)sulfonylamino]-N-cyclopentylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[benzyl-(4-methylphenyl)sulfonylamino]acetic acid
- 2-benzyl-4-methylphenyl benzyl ether
- Methyl 5-chloranyl-2-[4-methylphenyl)sulfonylamino]benzoate
Uniqueness
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-cyclopentylbenzamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-cyclopentylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S/c1-20-15-17-23(18-16-20)32(30,31)28(19-21-9-3-2-4-10-21)25-14-8-7-13-24(25)26(29)27-22-11-5-6-12-22/h2-4,7-10,13-18,22H,5-6,11-12,19H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRZBRHBXDFXTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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